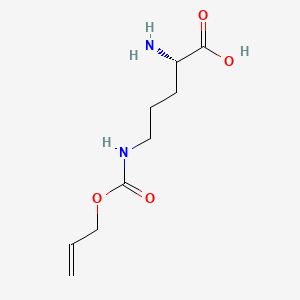

H-Orn(Aloc)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-2-6-15-9(14)11-5-3-4-7(10)8(12)13/h2,7H,1,3-6,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIUFMNGVYLNI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679816 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147290-10-6 | |

| Record name | N~5~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Allyloxycarbonyl Aloc Protecting Group Chemistry in H Orn Aloc Oh

Principles of Orthogonal Protection in Multistep Synthesis

Orthogonal protection is a fundamental strategy in multistep synthesis, particularly in solid-phase peptide synthesis (SPPS), that allows for the selective removal of one type of protecting group in the presence of others. fiveable.megoogle.com This is achieved by using protecting groups that are labile under different chemical conditions. fiveable.megoogle.com The Aloc group is a prime example of a protecting group that provides an additional level of orthogonality, enabling the synthesis of complex peptides with branches or cyclic structures. fiveable.meresearchgate.net

Compatibility with Boc/Bzl Strategies

Another major strategy in peptide synthesis is the Boc/Bzl approach, which utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for permanent side-chain protection. peptide.com While both groups are removed by acid, their lability differs significantly. The Boc group is removed by moderate acids like TFA, while Bzl groups require strong acids like hydrofluoric acid (HF) for cleavage. biosynth.compeptide.com

The Aloc group is also orthogonal to the Boc/Bzl strategy. researchgate.netiris-biotech.deiris-biotech.de It is stable to the acidic conditions used to remove the Boc group, allowing for the selective deprotection of the Aloc-protected ornithine side chain. google.comug.edu.pl This compatibility further expands the utility of H-Orn(Aloc)-OH in various synthetic schemes. researchgate.netiris-biotech.de

| Protecting Group | Typical Cleavage Conditions | Stability of Aloc Group |

|---|---|---|

| Boc | TFA in DCM | Stable google.comug.edu.pl |

| Bzl | Strong acids (e.g., HF) | Stable |

| Aloc | Pd(0)/Scavenger | - |

Selective Deprotection Mechanisms and Catalysis

The selective removal of the Aloc group is achieved through a palladium(0)-catalyzed reaction. This method is mild and highly specific, leaving other protecting groups intact. google.comhighfine.com

Palladium(0)-Catalyzed Allyl Transfer (π-Allyl Methodology)

The core of the Aloc deprotection is the formation of a π-allylpalladium intermediate. highfine.comresearchgate.net The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), oxidatively adds to the allyl group of the Aloc-protected amine. highfine.comrsc.org This forms a cationic π-allylpalladium complex and the corresponding carbamate (B1207046) anion. uva.nl The allyl group is then transferred to a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the free amine. researchgate.netwiley-vch.de

Ligand Effects on Catalytic Efficiency (e.g., Pd(PPh₃)₄)

The choice of ligand for the palladium catalyst can significantly impact the efficiency of the deprotection reaction. acs.orgliv.ac.uk Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for this transformation. rsc.orgresearchgate.net The phosphine (B1218219) ligands stabilize the palladium(0) species and influence its reactivity. liv.ac.uk Studies have shown that the electronic and steric properties of the phosphine ligands can affect the rate of the reaction. acs.orgliv.ac.uk For instance, more electron-donating phosphines can sometimes lead to faster reaction rates. liv.ac.uk The solvent can also play a remarkable role in the catalytic efficiency, with protic polar solvents sometimes accelerating the deprotection. organic-chemistry.orgresearchgate.net

Role of Nucleophilic Scavengers (e.g., Phenylsilane (B129415), Tributyltin Hydride)

The presence of a nucleophilic scavenger is critical for the successful and irreversible removal of the Aloc group. researchgate.netwiley-vch.de Once the π-allylpalladium complex is formed, the scavenger traps the allyl group, preventing it from reattaching to the deprotected amine. uva.nl A variety of scavengers have been employed for this purpose.

Commonly used scavengers include:

Hydride donors: Phenylsilane (PhSiH₃) and tributyltin hydride (Bu₃SnH) are effective scavengers that act as hydride donors. uva.nlwiley-vch.de The reaction with tributyltin hydride is often referred to as the Guibé method. uva.nl

Amines: Morpholine (B109124) and dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) are also used as scavengers. wiley-vch.deresearchgate.net

Thiol derivatives: Thiophenol can act as a scavenger. organic-chemistry.org

β-Dicarbonyl compounds: Dimedone and N,N'-dimethylbarbituric acid are effective scavengers. wiley-vch.de

The choice of scavenger can be crucial to avoid side reactions and ensure quantitative deprotection. google.comresearchgate.net For example, using a scavenger is mandatory to prevent the undesirable allylation of the newly freed amine. researchgate.netuva.nl Phenylsilane is a popular choice as it is effective and the byproducts are generally easy to remove. rsc.orgresearchgate.net

| Scavenger Class | Examples | Reference |

|---|---|---|

| Hydride Donors | Phenylsilane (PhSiH₃), Tributyltin Hydride (Bu₃SnH) | uva.nlwiley-vch.de |

| Amines | Morpholine, Dimethylamine borane complex | wiley-vch.deresearchgate.net |

| β-Dicarbonyls | Dimedone, N,N'-Dimethylbarbituric acid | wiley-vch.de |

Solvent Systems for Deprotection (e.g., CHCl3/HOAc/NMM)

The standard method for the removal of the Aloc group from the ornithine side chain involves palladium(0)-catalyzed allyl transfer. A widely utilized and effective solvent system for this transformation is a mixture of chloroform (B151607) (CHCl3), acetic acid (HOAc), and N-methylmorpholine (NMM). sigmaaldrich.com

Research findings indicate that a common cocktail consists of Pd(PPh₃)₄ as the catalyst in a solvent system of CHCl₃/HOAc/NMM, typically in a 37:2:1 ratio. mdpi.comnih.gov This deprotection reaction is sensitive to air, and therefore, all manipulations must be performed under an inert atmosphere, such as argon. sigmaaldrich.com The process involves dissolving the palladium catalyst (usually 3 equivalents) in the solvent mixture and adding it to the peptide-resin. sigmaaldrich.com The nucleophilic scavenger, NMM, traps the allyl group, liberating the free amine on the ornithine side chain.

| Component | Role | Typical Ratio/Amount | Reference |

| Pd(PPh₃)₄ | Catalyst | 3 equivalents | sigmaaldrich.com |

| Chloroform (CHCl₃) | Solvent | 37 parts | mdpi.comnih.gov |

| Acetic Acid (HOAc) | Co-solvent/Acidifier | 2 parts | mdpi.comnih.gov |

| N-Methylmorpholine (NMM) | Nucleophilic Scavenger | 1 part | mdpi.comnih.gov |

Non-Transition Metal Catalyzed Deprotection Approaches

While palladium-catalyzed reactions are the standard for Aloc group removal, research has explored alternatives to avoid the use of transition metals, which can be costly and require removal from the final peptide product. Mild, non-transition metal-catalyzed methods for the deprotection of N-allyloxycarbonyl amines have been investigated. iris-biotech.deiris-biotech.de These alternative approaches aim to provide more cost-effective and biocompatible deprotection strategies. However, the palladium-based methods remain the most prevalent and well-documented for this compound in peptide synthesis. iris-biotech.de

Stability Profile of the Aloc Group

The utility of the Aloc group in complex peptide synthesis is defined by its stability under conditions used to remove other orthogonal protecting groups.

Resistance to Acidic Conditions (e.g., TFA)

The Aloc protecting group demonstrates excellent stability in the presence of strong acids like trifluoroacetic acid (TFA). sigmaaldrich.com TFA is commonly used to cleave tert-butyl (tBu) based side-chain protecting groups and to release the peptide from many solid-phase resins. The resistance of the Aloc group to TFA makes it fully orthogonal to the Boc/tBu protection strategy. iris-biotech.dersc.org This stability allows for the retention of the Aloc group on the ornithine side chain while other acid-labile groups are removed, enabling selective, post-synthesis modification at the ornithine residue. rsc.org

Stability to Basic Conditions (e.g., Piperidine)

Similarly, the Aloc group is stable to basic conditions, most notably the piperidine (B6355638) solutions (typically 20% in DMF) used for the routine cleavage of the N-α-Fmoc group during solid-phase peptide synthesis. peptide.comresearchgate.net This orthogonality is fundamental to the Fmoc/tBu synthesis strategy, allowing for the stepwise elongation of the peptide chain without premature deprotection of the ornithine side chain. iris-biotech.deresearchgate.net While the Aloc group itself is stable, it is noted that the free amine generated after its removal is basic and can potentially cause undesired Fmoc cleavage if the N-terminus is not properly protected. ub.eduug.edu.pl

| Condition | Reagent Example | Stability of Aloc Group | Orthogonal To | Reference |

| Acidic | Trifluoroacetic Acid (TFA) | Stable | Boc, tBu | sigmaaldrich.comrsc.org |

| Basic | Piperidine | Stable | Fmoc | peptide.comresearchgate.net |

Comparative Analysis with Alternative Ornithine Side-Chain Protecting Groups

Comparison with Z and 2-Cl-Z Groups

The benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups are common choices for ornithine side-chain protection, particularly in Boc-based synthesis strategies. peptide.comthieme-connect.de

Cleavage Conditions: The primary difference lies in the deprotection conditions. The Z group is typically removed by catalytic hydrogenolysis (H₂/Pd) or strong acids, while the 2-Cl-Z group, being more robust, requires very strong acids like hydrogen fluoride (B91410) (HF) for cleavage. peptide.compeptide.com In contrast, the Aloc group is cleaved under very mild, specific, and neutral conditions using a palladium(0) catalyst and a nucleophilic scavenger. iris-biotech.dehighfine.com

Orthogonality: The Aloc group offers a higher degree of orthogonality, especially in Fmoc-based synthesis. Its stability to both TFA and piperidine allows it to be removed selectively at any stage without disturbing Boc, tBu, or Fmoc groups. iris-biotech.de The Z and 2-Cl-Z groups are not compatible with the standard piperidine treatment for Fmoc removal and are primarily used in Boc chemistry where the final deprotection step employs strong acid. peptide.compeptide.com

Application: Due to its robust nature, the 2-Cl-Z group is well-suited for traditional Boc-SPPS where a final, harsh cleavage cocktail is used. peptide.com The Aloc group's mild and selective removal makes it the preferred choice for synthesizing complex peptides requiring on-resin side-chain modifications, cyclization, or the incorporation of sensitive moieties. ug.edu.pl

| Protecting Group | Typical N-α Strategy | Cleavage Conditions | Key Features | Reference |

| Aloc | Fmoc | Pd(0) + Scavenger (mild, neutral) | Fully orthogonal to Fmoc/tBu; ideal for on-resin modifications. | iris-biotech.de |

| Z | Boc | H₂/Pd; Strong Acid (HF) | Classic protecting group; less acid stable than 2-Cl-Z. | peptide.comthieme-connect.de |

| 2-Cl-Z | Boc | Strong Acid (HF) | High acid stability; suitable for standard Boc-SPPS. | peptide.compeptide.com |

Comparison with Boc and Dde/ivDde Groups

The orthogonality of the Aloc group is clearly demonstrated when compared to the Boc and Dde/ivDde protecting groups. Each group is removed by a distinct chemical mechanism, allowing for precise, selective deprotection during complex peptide synthesis.

The Boc group is highly sensitive to acid and is typically removed with TFA. highfine.compeptide.com In contrast, the Aloc group is completely stable under these acidic conditions. highfine.comhighfine.com Conversely, the Boc group is unaffected by the palladium(0)-catalyzed conditions required to cleave the Aloc group. luxembourg-bio.com An additional advantage of Aloc deprotection is that it does not generate reactive carbocations, unlike the removal of Boc and other tert-butyl based groups, thus avoiding potential side reactions like the alkylation of sensitive residues such as Trp or Met. google.com

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are removed using a 2% solution of hydrazine (B178648) in DMF. iris-biotech.de While this provides an orthogonal cleavage condition relative to acid- or base-labile groups, a significant incompatibility exists with the Aloc group. The hydrazine reagent can reduce the double bond of the allyl moiety, which prevents the subsequent palladium-catalyzed deprotection. researchgate.net This issue, however, can be managed with specific strategic adjustments (see section 3.5.2).

Table 1: Comparison of Aloc, Boc, and Dde/ivDde Protecting Groups

| Protecting Group | Cleavage Reagent | Aloc Stability | Boc Stability | Dde/ivDde Stability | Orthogonality Notes |

|---|---|---|---|---|---|

| Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | - | Stable | Stable | Fully orthogonal with Boc. Incompatible with standard Dde/ivDde removal due to potential side reaction. |

| Boc | Acid (e.g., TFA) | Stable | - | Stable | Fully orthogonal with Aloc and Dde/ivDde. |

| Dde/ivDde | 2% Hydrazine in DMF | Not Stable * | Stable | - | Orthogonal to Boc. Standard removal conditions can affect Aloc. |

*Standard hydrazine treatment can reduce the Aloc group's double bond. researchgate.net

Comparison with p-Nitrobenzyloxycarbonyl (pNZ)

The p-Nitrobenzyloxycarbonyl (pNZ) protecting group is another valuable tool for orthogonal peptide synthesis. luxembourg-bio.com It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. luxembourg-bio.comub.edu The pNZ group is cleaved under neutral conditions via reduction of the nitro group, for instance, with tin(II) chloride (SnCl₂) and a catalytic amount of acid. luxembourg-bio.comub.edu

Studies have demonstrated that the pNZ group is stable to the Pd(PPh₃)₄ and phenylsilane conditions used to remove the Aloc group. luxembourg-bio.com Conversely, the Aloc group is stable to the SnCl₂ reduction conditions for pNZ removal. luxembourg-bio.com This mutual stability establishes pNZ and Aloc as a robustly orthogonal pair, suitable for advanced synthetic strategies where multiple, non-interacting protecting groups are required. luxembourg-bio.comresearchgate.net

Table 3: Comparison of Aloc with pNZ Protecting Group

| Protecting Group | Cleavage Reagent | Aloc Stability | pNZ Stability | Orthogonality |

|---|---|---|---|---|

| Aloc | Pd(0) catalyst + scavenger | - | Stable | Fully orthogonal. |

| pNZ | Reduction (e.g., SnCl₂/HCl in DMF) | Stable | - | Fully orthogonal. |

Strategies for Mitigation of Side Reactions During Aloc Deprotection

While Aloc deprotection is generally clean and efficient, potential side reactions can occur, particularly in the context of complex peptide sequences. Awareness of these issues and the implementation of specific strategies are crucial for successful synthesis.

Prevention of Premature Nα-Fmoc Removal

A known side reaction in SPPS is the premature removal of the Nα-Fmoc group by a sufficiently basic primary amine present elsewhere in the peptide sequence. researchgate.netresearchgate.net When the Aloc group is removed from the side chain of an ornithine or lysine (B10760008) residue, the liberated δ- or ε-amino group can act as a base and attack the N-terminal Fmoc group. researchgate.netmesalabs.com

To mitigate this, two primary strategies can be employed. First, the exposure time of the liberated amino group to the peptide can be minimized by limiting the Aloc deprotection reaction time. mesalabs.com Second, a more robust approach is to perform a tandem deprotection–coupling reaction. researchgate.net In this method, the subsequent coupling reaction is initiated immediately following or concurrently with the Aloc deprotection, ensuring the newly freed amine is quickly acylated, thereby preventing it from causing undesired Fmoc cleavage.

Addressing Potential Double Bond Reduction Issues

A significant challenge arises when using Aloc in conjunction with hydrazine-labile protecting groups like Dde or ivDde. researchgate.net During the hydrazinolysis step to remove the Dde/ivDde group, the double bond of the Aloc group can be reduced. researchgate.net This side reaction is attributed to the presence of diimide (diazine), an impurity or byproduct in the hydrazine reagent. The resulting saturated alkyl group cannot be cleaved by the standard palladium(0) catalysis, leading to a permanently protected side chain and a failed synthesis.

Fortunately, this side reaction can be effectively suppressed by the addition of a scavenger to the hydrazine deprotection solution. Adding allyl alcohol to the 2% hydrazine/DMF mixture successfully circumvents the reduction of the Aloc group's double bond, preserving its integrity for subsequent orthogonal removal. researchgate.net This simple modification ensures full compatibility between Aloc and Dde/ivDde protecting groups.

Applications of H Orn Aloc Oh in Advanced Organic and Bioorganic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymeric support. peptide.combachem.com The choice of protecting groups for the amino acid monomers is paramount to the success of this methodology. peptide.com

Incorporation of Ornithine Residues with Orthogonally Protected Side Chains

H-Orn(Aloc)-OH facilitates the introduction of ornithine residues into a growing peptide chain where the side-chain amine requires a distinct deprotection strategy from the N-terminal α-amino group and other side chains. peptide.combapeks.com The allyloxycarbonyl (Aloc) group on the δ-amine of ornithine is stable to the conditions used for the removal of both Fmoc (a base-labile group) and Boc (an acid-labile group) protecting groups. iris-biotech.degoogle.com This orthogonality is the key to its utility, allowing for the selective unmasking of the ornithine side chain at a specific point in the synthesis for further modification. peptide.comluxembourg-bio.com

The Aloc group can be selectively cleaved under mild conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. iris-biotech.deacs.org This selective deprotection leaves other protecting groups, like Boc and t-butyl esters, intact, enabling site-specific modifications such as branching, labeling, or cyclization. peptide.com

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Boc, Aloc, tBu |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | Fmoc, Aloc |

| Aloc | Allyloxycarbonyl | Palladium Catalyst | Fmoc, Boc, tBu |

| tBu | tert-Butyl | Strong Acid (e.g., TFA) | Fmoc, Aloc |

Integration into Fmoc-Based SPPS Protocols

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Orn(Aloc)-OH is a commonly utilized building block. peptide.comuci.edu The standard Fmoc-SPPS cycle involves the removal of the N-terminal Fmoc group with a base, typically a solution of piperidine (B6355638) in DMF, to allow for the coupling of the next Fmoc-protected amino acid. peptide.combachem.com The Aloc group on the ornithine side chain remains stable throughout these repeated cycles of base treatment. iris-biotech.degoogle.com

Once the desired linear peptide sequence is assembled, the Aloc group can be selectively removed on-resin. acs.org This exposes the δ-amino group of the ornithine residue for various modifications. For instance, another amino acid or a peptide fragment can be coupled to the side chain to create branched peptides. Alternatively, the exposed amine can be used as an anchor point for the attachment of reporter molecules like fluorophores or for constructing cyclic structures. The final peptide is then cleaved from the resin, and the remaining side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). peptide.com

Integration into Boc-Based SPPS Protocols

While less common, the principles of orthogonal protection also allow for the integration of this compound derivatives in Boc-based SPPS. In this strategy, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed at each cycle using an acid such as TFA. peptide.com Side-chain protecting groups are generally chosen to be stable to TFA but removable by stronger acids like HF.

In a Boc-SPPS workflow, a Boc-protected version of Orn(Aloc)-OH would be used. The Aloc group is stable to the repetitive TFA treatments required for N-terminal Boc deprotection. google.com This allows for the selective deprotection of the Aloc group on the solid support using palladium catalysis, enabling side-chain modifications in a manner analogous to the Fmoc strategy. peptide.com The final cleavage from the resin and removal of other side-chain protecting groups would then be accomplished with a strong acid.

Synthesis of Conformationally Constrained Peptides

Conformationally constrained peptides, particularly cyclic peptides, often exhibit enhanced biological activity, stability, and receptor selectivity compared to their linear counterparts. nih.gov this compound is a key reagent in the synthesis of such structures.

On-Resin Macrocyclization Strategies

On-resin cyclization is a powerful technique that often leads to higher yields of cyclic products by minimizing intermolecular side reactions through the principle of pseudo-dilution. nih.gov The orthogonal nature of the Aloc protecting group is central to many on-resin macrocyclization strategies. rsc.org

A prevalent method for constraining peptide conformation is the formation of a lactam bridge between the side chains of two amino acid residues. researchgate.netnih.gov this compound is frequently employed as the source of the amino component for this cyclization.

The synthesis of a side-chain to side-chain lactam-bridged peptide typically involves the incorporation of Fmoc-Orn(Aloc)-OH and another amino acid with a selectively cleavable carboxyl protecting group, such as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, into the peptide sequence using standard Fmoc-SPPS. acs.org After the linear peptide has been assembled on the resin, the Aloc and Allyl (All) protecting groups are simultaneously removed using a palladium catalyst. acs.org This exposes the side-chain amine of ornithine and the side-chain carboxyl group of aspartic or glutamic acid. The on-resin cyclization is then induced by treating the resin-bound peptide with a coupling reagent, such as PyBOP or HATU, to form the stable amide (lactam) bridge. researchgate.net This strategy has been successfully applied to create libraries of cyclic peptides with varying ring sizes and compositions to explore structure-activity relationships. acs.orgresearchgate.net

Side-Chain to C-Terminal Cyclization

The orthogonal nature of the Aloc protecting group is particularly advantageous for the synthesis of macrocyclic peptides through side-chain to C-terminal lactamization. In this strategy, this compound is incorporated into a linear peptide sequence during standard Fmoc-based SPPS. The Aloc group remains intact during the repeated piperidine treatments used for N-α-Fmoc deprotection. nih.goviris-biotech.de

Once the linear peptide has been fully assembled on the solid support, the Aloc group on the ornithine side chain is selectively cleaved. This is typically achieved by treating the peptide-resin with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger like phenylsilane (B129415) (PhSiH3). researchgate.netnih.gov This deprotection exposes the δ-amino group of the ornithine residue. The now-free side-chain amine can then be coupled with the C-terminal carboxylic acid of the same peptide, which is still anchored to the resin, to form a stable amide bond. This intramolecular, on-resin cyclization results in a "head-to-tail" like cyclic peptide where the cyclization occurs via the ornithine side chain. researchgate.net This method offers high efficiency and minimizes the formation of dimers or oligomers, which can be a significant issue in solution-phase cyclization reactions. acs.org

Table 1: Representative Conditions for Aloc Deprotection and On-Resin Side-Chain to C-Terminal Cyclization

| Step | Reagents and Conditions | Purpose | Reference(s) |

|---|---|---|---|

| 1. Aloc Deprotection | Pd(PPh3)4 (0.2-3 eq.), Phenylsilane (20 eq.) in Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl3), under Argon/Nitrogen atmosphere, 20-30 min. | Selectively removes the Aloc group from the ornithine side chain to expose the δ-amino group. | researchgate.netnih.govsigmaaldrich.com |

| 2. Catalyst Removal | Wash with 5 mM sodium diethyldithiocarbamate (B1195824) in N,N-Dimethylformamide (DMF). | Removes residual palladium catalyst to prevent interference with subsequent steps. | nih.gov |

| 3. On-Resin Cyclization | PyBOP (3 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF. | Mediates the amide bond formation between the deprotected δ-amino group and the C-terminal carboxylic acid. | researchgate.net |

Branched and Multi-Functionalized Peptides

The ability to selectively deprotect the ornithine side chain makes this compound an invaluable tool for the synthesis of branched and multi-functionalized peptides. peptide.comsigmaaldrich.com The δ-amino group, once unmasked by palladium-catalyzed Aloc removal, provides a reactive handle for initiating the synthesis of a second, distinct peptide chain. sigmaaldrich.comthieme-connect.de This creates a branched peptide structure where two different peptide sequences are covalently linked through the ornithine residue.

This strategy relies on a robust orthogonal protection scheme. fiveable.me For example, the primary peptide chain is assembled using Fmoc chemistry, incorporating Fmoc-Orn(Aloc)-OH at the desired branching point. After the main chain is complete, the Aloc group is removed. Then, a second peptide chain can be built upon the ornithine side-chain amine, again using standard Fmoc-SPPS protocols. peptide.com This approach has been utilized to create complex peptide assemblies, such as a designed covalent trimer of a β2-microglobulin fragment, where the ornithine side chain serves as the conjugation point for a central linker molecule that holds the peptide chains together. rsc.org These multi-functionalized structures are instrumental in developing synthetic vaccines, protein mimetics, and complex molecular probes.

Table 2: Orthogonal Protection Strategy for Branched Peptide Synthesis using Fmoc-Orn(Aloc)-OH

| Protecting Group Type | Example | Deprotection Conditions | Orthogonality |

|---|---|---|---|

| α-Amino (Temporary) | Fmoc | 20% Piperidine in DMF | Orthogonal to Aloc, Boc, and tBu groups. |

| Side-Chain (Branching) | Aloc on Ornithine | Pd(PPh3)4 / Scavenger | Orthogonal to Fmoc, Boc, and tBu groups. ub.edu |

| Side-Chain (Permanent) | tBu, Boc, Pbf, Trt | 95% Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc and Aloc groups. nih.gov |

Chemical Derivatization and Post-Synthetic Modification Strategies

Site-Specific Functionalization of the δ-Amino Group

The δ-amino group of ornithine, exposed after the selective removal of the Aloc group, is a versatile point for a wide array of chemical modifications. peptide.com This allows for the introduction of various functionalities onto a peptide backbone at a precisely defined location. One of the most significant applications is the post-synthetic conversion of ornithine to arginine via guanidinylation. nih.gov This transformation is crucial for the synthesis of proteins and peptides containing post-translationally modified arginine residues. The on-resin guanidinylation of the deprotected ornithine side chain can be performed using various reagents to yield the corresponding arginine residue. nih.govacs.org This method was instrumental in the total chemical synthesis of ubiquitin proteins containing site-specific ADP-ribosylation on arginine residues, a key modification in cellular signaling. nih.govacs.org

Beyond guanidinylation, the δ-amino group can undergo other modifications, such as formylation, which has been shown to improve the fragmentation patterns of peptides in tandem mass spectrometry, aiding in peptide sequencing. researchgate.netrsc.org

Table 3: Examples of Site-Specific Modification of the Ornithine δ-Amino Group

| Modification | Reagent(s) | Purpose/Application | Reference(s) |

|---|---|---|---|

| Guanidinylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine or similar guanidinylating agents. | Conversion of ornithine to arginine; synthesis of post-translationally modified peptides/proteins. | nih.govacs.orgacs.org |

| Formylation | N/A (mentioned as a derivatization) | Enhanced fragmentation in mass spectrometry for peptide sequencing. | researchgate.netrsc.org |

| Acylation | Activated carboxylic acids (e.g., acid chlorides, NHS esters). | Introduction of various acyl groups for structure-activity relationship studies. | peptide.com |

| Alkylation | Alkyl halides. | Introduction of alkyl groups to modify peptide properties. | peptide.com |

Conjugation with Reporter Molecules and Probes

The chemoselectively addressable δ-amino group of an ornithine residue incorporated via this compound is an excellent attachment point for various reporter molecules and probes. peptide.comsigmaaldrich.com This site-specific labeling is superior to random labeling methods, as it produces a homogeneous product with a precisely known modification site, which is critical for quantitative biochemical and cellular imaging assays. proteogenix.science

Fluorescent dyes such as Fluorescein isothiocyanate (FITC), 5-Carboxyfluorescein (FAM), and Carboxytetramethylrhodamine (TAMRA) can be coupled to the deprotected ornithine side-chain amine on the solid support. peptideweb.com This strategy is used to create fluorescently-labeled peptides for a variety of applications, including fluorescence microscopy, FRET-based enzymatic assays, and biosensing. proteogenix.science The process typically involves incorporating Fmoc-Orn(Aloc)-OH into the peptide sequence, followed by selective Aloc deprotection and subsequent coupling of the dye to the exposed amine using standard activation chemistry.

Table 4: Reporter Molecules Conjugated to the Ornithine Side Chain

| Reporter Type | Example Molecule | Conjugation Chemistry | Application | Reference(s) |

|---|---|---|---|---|

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Isothiocyanate reacts with the primary amine to form a thiourea (B124793) linkage. | Cellular imaging, flow cytometry. | peptideweb.comnih.gov |

| Fluorescent Dye | 5-Carboxyfluorescein (FAM) | Carboxylic acid activated (e.g., with HOBt/DIPCDI) and coupled to the amine. | FRET probes, fluorescence microscopy. | |

| Affinity Label | Biotin (B1667282) | Activated biotin (e.g., Biotin-NHS ester) coupled to the amine. | Affinity purification, immunoassays, surface immobilization. | |

| Quencher | DABCYL | Activated DABCYL coupled to the amine. | FRET-based protease activity assays. | peptideweb.com |

Assembly of Hybrid Peptide-Non-Peptide Structures

The versatility of this compound extends to the synthesis of complex hybrid constructs where a peptide is covalently linked to a non-peptidic molecule. The δ-amino group of ornithine serves as a strategic anchor point for conjugating a wide range of moieties after selective Aloc deprotection. researchgate.net

This approach enables the construction of sophisticated architectures such as peptide-polymer conjugates and intricate, multi-component molecular systems. For example, researchers have attached a custom-designed central linker molecule to the ornithine side chain to facilitate the assembly of a 24 kDa amyloid analogue, demonstrating the power of this method in creating large, well-defined biomolecular structures. rsc.org In another application, the ornithine side chain was modified with an N-mercaptophenethyl (MPE)-type auxiliary group, enabling its use in sequential chemoselective ligation reactions for the synthesis of branched and complex peptides. researchgate.net Furthermore, the fundamental principle of using the ornithine side-chain amine for conjugation is applied in creating biodegradable polymers like PLGA-L-Ornithine, where the amino acid enhances the properties of the polymer for biomedical applications. mdpi.com

Table 5: Examples of Hybrid Peptide-Non-Peptide Structures Assembled via this compound

| Non-Peptide Moiety | Synthetic Strategy | Purpose of Hybrid Structure | Reference(s) |

|---|---|---|---|

| Aromatic Core Linker | On-resin coupling of 3,5-bis((allyloxycarbonyl)amino)benzoic acid to the deprotected Orn δ-amine. | Assembly of a complex, multi-peptide amyloid analogue. | rsc.org |

| Chemoselective Ligation Auxiliary | Attachment of an N-mercaptophenethyl (MPE)-type auxiliary to the Orn δ-amine. | Facilitating sequential native chemical ligation for complex peptide synthesis. | researchgate.net |

| Polymer Backbone (Principle) | Conjugation of the amino acid side chain to a polymer like Poly(lactic-co-glycolic acid) (PLGA). | Creation of biodegradable, biocompatible materials for drug delivery. | mdpi.com |

Contributions to the Synthesis of Complex Natural Products and Analogs

The precise control offered by the Aloc protecting group on the ornithine side chain has made this compound a key component in the total synthesis of complex natural products and their functional analogs. The ability to perform selective, on-resin modifications is critical when dealing with large, multi-functional molecules where protecting group strategy is paramount.

A notable example is the synthesis of analogs of the antibiotic peptide colistin. acs.org In this work, an Orn(Aloc) residue was used to enable an efficient intramolecular side-chain-to-tail cyclization, a key step in forming the active macrocyclic structure. acs.org Another powerful application is in the field of protein synthesis and modification. Scientists have successfully synthesized full-length ubiquitin protein with site-specific ADP-ribosylation, a vital post-translational modification. nih.govacs.org This was achieved by incorporating N-δ-Alloc-protected ornithine at the target arginine positions (e.g., Arg42, Arg54) during SPPS, followed by on-resin Aloc deprotection and subsequent guanidinylation to form the desired ADP-ribosylated arginine residue. nih.govacs.org This methodology provides access to homogeneously modified proteins that are invaluable for biochemical and structural studies. The synthesis of a complex, designed 24 kDa amyloid analogue further underscores the contribution of this building block to creating large, synthetic biomolecules with precisely engineered structures. rsc.org

Table 6: Complex Natural Products and Analogs Synthesized Using this compound

| Target Molecule/Analog | Role of this compound | Significance | Reference(s) |

|---|---|---|---|

| Colistin Analog | Incorporated as Orn(Aloc) to facilitate side-chain to C-terminal macrocyclization. | Development of new antibacterial agents. | acs.org |

| ADP-Ribosylated Ubiquitin | Incorporated as Orn(Aloc) at specific sites, followed by Aloc deprotection and conversion to ADP-ribosylated Arginine. | Provides access to homogeneously post-translationally modified proteins for functional studies. | nih.govacs.org |

| Designed 24 kDa Amyloid Analogue | The δ-amino group of Orn(Aloc) was used as an attachment point for a central linker to assemble three peptide trimers. | Creation of large, synthetic protein mimics for studying amyloid fibril structure. | rsc.org |

Reactivity and Reaction Pathways of H Orn Aloc Oh and Its Derivatives

Nucleophilic Reactions of the Deprotected δ-Amino Group

The primary role of the Aloc group on the ornithine side chain is to mask the nucleophilicity of the δ-amino group. Once the Aloc protection is removed, typically via palladium-catalyzed reduction, the liberated primary amine becomes a powerful and site-specific nucleophile. highfine.comnih.gov This allows for targeted modifications at the ornithine side chain, independent of other functional groups in the peptide.

Following selective deprotection of the Aloc group, the exposed δ-amino group is readily available for acylation to form a stable amide bond. This reaction is fundamental to creating branched peptides, where a second peptide chain is initiated from the ornithine side chain, or for intramolecular cyclization with a C-terminal carboxyl group. sigmaaldrich.comacs.orgnih.gov

The amidation reaction is typically carried out using standard peptide coupling reagents that activate a carboxylic acid, making it susceptible to nucleophilic attack by the δ-amino group. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions like racemization. In situ neutralization protocols, where the coupling reagent is combined with a non-nucleophilic base, are often employed to streamline the process and improve yields, especially in cases of peptide aggregation. peptide.com For example, the coupling of Fmoc-Leu-OH to the deprotected side chain of an ornithine residue has been achieved using HATU as the activating agent in the presence of diisopropylethylamine (DIEA). doi.org

Table 1: Common Coupling Reagents for Amidation of the Ornithine δ-Amino Group

| Reagent Class | Example Reagents | Activating Species | Notes |

|---|---|---|---|

| Uronium/Guanidinium | HBTU, HATU | Activated Ester | Highly efficient, fast coupling times. peptide.comdoi.org |

| Phosphonium | PyBOP, BOP | Phosphonium Anhydride | Effective for difficult couplings and cyclizations. acs.org |

| Carbodiimide | DIC | O-acylisourea | Often used with additives like HOBt to prevent racemization. |

The synthesis of bacitracin A on a solid support illustrates this principle, where the side chain of a lysine (B10760008) residue (chemically analogous to ornithine) protected with Aloc was deprotected and then used for intramolecular amide bond formation to cyclize the peptide. acs.org Similarly, macrocyclic peptide inhibitors have been synthesized by linking the side chain of an Alloc-protected ornithine residue to a synthetic glutamic acid analogue on-resin after palladium-catalyzed deprotection. nih.gov

Beyond simple peptide branching, the deprotected δ-amino group of ornithine serves as a key handle for ligation—the covalent joining of molecular fragments—to assemble complex molecular scaffolds. sigmaaldrich.commdpi.com This strategy moves beyond linear or simply branched peptides to create sophisticated architectures with diverse functionalities. Ligation strategies are central to protein semisynthesis and the creation of probes, conjugates, and other tailored biomolecules. nih.gov

While classic native chemical ligation (NCL) specifically requires an N-terminal cysteine, the nucleophilic δ-amino group of ornithine can participate in other chemoselective ligation reactions. nih.govacs.org It can be reacted with various electrophiles, such as activated esters, aldehydes (via reductive amination), or isocyanates, that may be appended to other peptides, proteins, or non-peptidic scaffolds. doi.org The orthogonality of the Aloc deprotection ensures that this ligation occurs at a specific, predetermined site. The use of tri- or tetra-armed molecular hubs, sometimes incorporating lysine or ornithine, allows for the systematic covalent organization of a variety of building blocks into larger, functional molecules. mdpi.com This modular approach enables the construction of complex structures by joining multiple building blocks to a central, derivatizable scaffold. mdpi.com

Amidation and Peptide Coupling Reactions

Transformations Involving the Carboxyl Group (α-COOH)

The α-carboxyl group of H-Orn(Aloc)-OH is a site of fundamental reactivity, primarily for chain elongation in peptide synthesis. In solid-phase peptide synthesis (SPPS), this carboxyl group is the point of attachment for the first amino acid to the resin support. peptide.comuci.edu For instance, this compound (or more commonly, its Nα-Fmoc protected version) can be anchored to a resin like 2-chlorotrityl chloride or Wang resin, initiating the synthesis from the C-terminus. uci.edu

In both solid-phase and solution-phase synthesis, the carboxyl group must be activated to react with the N-terminal amino group of another amino acid or peptide. google.compeptide.com This activation renders the carboxyl carbon more electrophilic. The process is analogous to the amidation reactions at the δ-amino group but occurs at the peptide backbone. A wide array of coupling reagents is available for this purpose. The choice often depends on the specific amino acids being coupled to avoid side reactions, such as the formation of diketopiperazines, which can occur if the N-terminal amine of a dipeptide attacks its own activated C-terminus, cleaving it from the resin. doi.orgiris-biotech.de

Table 2: Selected Methods for α-Carboxyl Group Activation

| Activation Method | Reagents | Key Features |

|---|---|---|

| Active Ester Formation | Pentafluorophenyl (Pfp) esters, N-Hydroxysuccinimide (OSu) esters | Pre-activated, stable intermediates that react with amines. google.com |

| Symmetrical Anhydride | Amino acid + Carbodiimide (e.g., DIC) | Highly reactive; formed in situ. google.com |

| In Situ Coupling | HATU, HBTU, PyBOP | Generates a highly reactive activated intermediate directly in the reaction vessel. acs.orgdoi.org |

| Acid Halide Formation | Thionyl chloride (SOCl₂) | Highly reactive, generally too harsh for standard peptide synthesis but used in other organic syntheses. |

For example, the synthesis of a β-turn mimetic involved coupling Fmoc-Orn(Aloc)-OH with prolinol by activating the ornithine's carboxyl group with HATU. doi.org

Reactivity of the Allyl Moiety in Non-Deprotection Contexts

While the primary function of the allyl group in the Aloc moiety is to be removed, its constituent double bond possesses inherent reactivity that can be exploited in contexts other than deprotection. These reactions, while less common in standard peptide synthesis, represent potential pathways for unique modifications.

The double bond of the allyl group is susceptible to various electrophilic addition and oxidation reactions. organic-chemistry.org One notable transformation is its reaction with amines in the presence of a lanthanum triflate catalyst to form nonsymmetric ureas. organic-chemistry.org This reaction directly converts the N-allyloxycarbonyl group without liberating the free amine, offering a pathway to modify the protecting group itself into a new functional linkage. organic-chemistry.org

Additionally, the allyl group can undergo other transformations characteristic of alkenes, although these are not typically performed on a peptide substrate. These potential reactions highlight the chemical functionality present in the moiety.

Table 3: Potential Reactions of the Allyl Moiety

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

|---|---|---|---|

| Urea (B33335) Formation | R₂NH, Lanthanum Triflate | N,N'-disubstituted urea | A direct transformation of the carbamate (B1207046). organic-chemistry.org |

| Oxidative Cleavage | O₃; then Zn/H₂O or Me₂S | Aldehyde/Formaldehyde | Could be used to generate a reactive carbonyl group. |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol | Introduces hydroxyl groups for further functionalization. organic-chemistry.org |

| Isomerization | KOtBu, Rh/Ru catalysts | Enol ether | The first step in an alternative deprotection, but the isomerization itself is a distinct reaction. organic-chemistry.org |

These reactions demonstrate that the allyl group, while primarily a protective element, offers a latent site for chemical diversification beyond its intended role in deprotection schemes.

Analytical Characterization Methodologies in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of H-Orn(Aloc)-OH. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, a key synthesis patent details the following proton signals when analyzed in deuterium (B1214612) oxide (D₂O). google.com The data confirms the presence of the ornithine backbone and the allyl group of the Aloc protecting moiety. google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 6.0 - 5.7 | m (multiplet) | N/A | 1H | -CH=CH₂ (Allyl) |

| 5.3 - 5.0 | m (multiplet) | N/A | 2H | -CH=CH₂ (Allyl) |

| 4.5 - 4.4 | d (doublet) | 5 Hz | 2H | -O-CH₂-CH= (Allyl) |

| 3.7 - 3.5 | t (triplet) | 7 Hz | 1H | α-CH |

| 3.2 - 3.0 | t (triplet) | 6 Hz | 2H | δ-CH₂ |

| 1.9 - 1.6 | m (multiplet) | N/A | 2H | β-CH₂ |

| 1.6 - 1.3 | m (multiplet) | N/A | 2H | γ-CH₂ |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. While specific experimental data for this compound is not available in the cited literature, expected chemical shift regions can be predicted based on established principles. oregonstate.edulibretexts.org Carbons in different functional groups resonate at characteristic frequencies, allowing for the complete carbon skeleton to be mapped. oregonstate.eduresearchgate.net

| Carbon Type | Expected Chemical Shift (δ) ppm |

|---|---|

| Carboxylic Acid Carbonyl (COOH) | ~170-180 |

| Carbamate (B1207046) Carbonyl (NH-CO-O) | ~156 |

| Allyl (-CH=CH₂) | ~132 |

| Allyl (-CH=CH₂) | ~118 |

| Allyl (-O-CH₂-) | ~66 |

| α-Carbon (α-CH) | ~54 |

| δ-Carbon (δ-CH₂) | ~41 |

| Aliphatic Carbons (β, γ-CH₂) | ~25-30 |

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.in The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the carboxylic acid, the secondary amine of the carbamate, and the allyl group. libretexts.orguc.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| N-H stretch | Amine (NH₂) and Amide (N-H) | 3500-3300 | Medium |

| C-H stretch | sp³ and sp² C-H | 3100-2850 | Medium-Strong |

| C=O stretch | Carboxylic Acid & Carbamate | 1730-1670 | Strong |

| C=C stretch | Allyl Group | 1680-1640 | Medium |

| C-O stretch | Carboxylic Acid & Ester | 1320-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound, thereby confirming its identity and assessing its purity. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like amino acid derivatives without causing significant fragmentation. rsc.orgtheanalyticalscientist.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer. For this compound, ESI-MS is typically performed in positive ion mode, where the molecule is protonated.

The primary goal of MS analysis in this context is the detection of the molecular ion. For this compound, this corresponds to the protonated molecule, [M+H]⁺. The detection of a peak at the correct mass-to-charge ratio (m/z) provides strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O₄ |

| Monoisotopic Molecular Weight | 216.1110 g/mol |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z | 217.1183 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the final this compound product and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method employed for this purpose. By analyzing the crude reaction mixture, researchers can determine the extent of conversion of starting materials to the desired product and identify any side products. For the final, purified compound, HPLC provides a quantitative measure of purity, which is often required to be above 98% or 99% for use in sensitive applications like solid-phase peptide synthesis. Various separation modes can be used, including reversed-phase HPLC, which separates molecules based on hydrophobicity, or ion-exchange chromatography, which separates them based on charge. nih.govshimadzu.com Purity is typically determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely used to monitor the progress of chemical reactions. ualberta.caumass.edu In the context of synthesizing or modifying peptides containing this compound, TLC allows for the qualitative assessment of the reaction's completion by observing the disappearance of starting materials and the appearance of the product. libretexts.org

Researchers typically spot the reaction mixture alongside the starting material and, if available, an authentic sample of the product on a TLC plate. ualberta.ca The choice of the stationary phase, often silica (B1680970) gel or cellulose, and the mobile phase is crucial for achieving good separation. butterworth-labs.co.ukrsc.org For protected amino acids, a common mobile phase might consist of a mixture of a polar solvent like methanol (B129727) and a less polar solvent like dichloromethane (B109758) (DCM). biotage.com For instance, a mobile phase of 10% methanol in DCM has been used for the TLC analysis of protected peptides. biotage.com Another system for amino acids utilizes a mixture of butanol, acetic acid, and water. butterworth-labs.co.uk The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, influenced by factors like polarity. rsc.org After development, the plate is visualized, often under UV light, to assess the relative positions (Rf values) of the spots. ualberta.ca A completed reaction is indicated when the spot corresponding to the starting material is no longer visible, and a new spot for the product is prominent. libretexts.org

Table 1: Exemplary TLC Systems for Amino Acid Analysis

| Stationary Phase | Mobile Phase (v/v) | Application |

|---|---|---|

| Silica Gel | 10% Methanol in Dichloromethane | Analysis of protected peptides. biotage.com |

| Cellulose | Acetic acid / Water / Butanol (20/20/60) | Separation of free amino acids. butterworth-labs.co.uk |

| Silica Gel | Ammonium / Propanol (30/70) | Separation of free amino acids. butterworth-labs.co.uk |

| RP-18 | Methanol / Water (1:1, 1:3, or 1:5) | Separation of various amino acids. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized compounds like this compound. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of protected amino acids. tandfonline.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA). researchgate.netunirioja.es

The purity of Alloc-protected amino acids, such as Alloc-Gly-OH, has been successfully determined using RP-HPLC with a linear gradient of acetonitrile in water. luxembourg-bio.com The elution of the compound is monitored by a UV detector, and the purity is calculated from the relative area of the main peak in the chromatogram. unirioja.esluxembourg-bio.com For complex mixtures, gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. unirioja.es The high sensitivity and resolution of HPLC make it possible to detect even minor impurities. researchgate.net

Table 2: Typical RP-HPLC Conditions for Protected Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 | unirioja.es |

| Mobile Phase A | Water with 0.045% TFA | unirioja.es |

| Mobile Phase B | Acetonitrile with 0.036% TFA | unirioja.es |

| Gradient | Linear gradient from 100% A to 100% B | unirioja.es |

| Detection | UV at 220 nm | unirioja.es |

Enantiomeric Purity Determination

The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the enantiomeric purity of building blocks like this compound is critical. chromatographytoday.com Chiral HPLC is a powerful technique for determining the enantiomeric excess (e.e.) of chiral compounds. tandfonline.com

This can be achieved in two main ways: by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govlibretexts.org For N-protected amino acids, several CSPs, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T) and polysaccharide derivatives, have proven effective. phenomenex.comsigmaaldrich.comsigmaaldrich.com

Alternatively, derivatization with a chiral reagent can be employed. tandfonline.com For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC) can be used to form fluorescent diastereomeric derivatives of primary amino acids, which can then be separated by RP-HPLC. tandfonline.com The relative integration of the peaks corresponding to the two diastereomers allows for the accurate determination of the enantiomeric purity. libretexts.org Some suppliers specify the enantiomeric purity of their Fmoc-L-Orn(Aloc)-OH to be a minimum of 99.9%. iris-biotech.de

Table 3: Chiral HPLC Methodologies for Amino Acid Derivatives

| Method | Principle | Application |

|---|---|---|

| Chiral Stationary Phase (CSP) | Direct separation of enantiomers on a chiral column (e.g., CHIROBIOTIC T). sigmaaldrich.comsigmaaldrich.com | Analysis of N-protected amino acids. sigmaaldrich.com |

| Chiral Derivatization | Formation of diastereomers using a chiral reagent (e.g., OPA/NAC), followed by separation on an achiral column. tandfonline.com | Determination of D- and L-amino acids. tandfonline.com |

| Chiral Mobile Phase Additive | Addition of a chiral selector (e.g., L-proline and copper ions) to the mobile phase. nih.gov | Resolution of ornithine analogs. nih.gov |

Quantitative Analysis for Resin Loading (Fmoc-Test)

In solid-phase peptide synthesis (SPPS), the first amino acid is anchored to a solid support (resin). Accurately quantifying the amount of the first amino acid attached to the resin, known as resin loading, is crucial for the efficient synthesis of the desired peptide. biotage.com When using Fmoc-protected amino acids like Fmoc-Orn(Aloc)-OH, the "Fmoc-test" is a widely used method for determining resin loading. rsc.org

This method relies on the quantitative cleavage of the N-terminal Fmoc protecting group using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). biotage.comrsc.org The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance at around 300-301 nm. biotage.comresearchgate.net

To perform the test, a known weight of the dried, Fmoc-loaded resin is treated with the piperidine solution. rsc.org The absorbance of the resulting solution is then measured using a UV-Vis spectrophotometer. biotage.com The loading of the resin (in mmol/g) can be calculated using the Beer-Lambert law, with the known molar extinction coefficient of the Fmoc-piperidine adduct (ε ≈ 7800 M⁻¹cm⁻¹ at 300 nm). rsc.org This allows for precise control over the stoichiometry of subsequent coupling reactions in the SPPS process. biotage.com An alternative to piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be used for Fmoc cleavage. researchgate.net

Table 4: Key Parameters for Fmoc-Test

| Parameter | Description | Value/Reagent | Reference |

|---|---|---|---|

| Cleavage Reagent | Base used to remove the Fmoc group. | 20% Piperidine in DMF or 2% DBU in DMF | biotage.comresearchgate.net |

| Wavelength (λmax) | Wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct. | ~301 nm | biotage.com |

| Molar Extinction Coefficient (ε) | A measure of how strongly the adduct absorbs light at λmax. | ~7800 M⁻¹cm⁻¹ | rsc.org |

| Formula for Loading (f) | Calculation of resin loading based on absorbance. | f = (A₃₀₀ * V) / (ε * l * m) | rsc.org |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| N-δ-allyloxycarbonyl-L-ornithine | This compound |

| Dichloromethane | DCM |

| Trifluoroacetic acid | TFA |

| Alloc-Glycine | Alloc-Gly-OH |

| o-Phthalaldehyde | OPA |

| N-acetyl-L-cysteine | NAC |

| Dimethylformamide | DMF |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |

Future Research Directions and Emerging Paradigms

Development of Novel Deprotection Strategies for Aloc

The standard method for Aloc group removal involves a palladium(0)-catalyzed reaction, typically using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a scavenger such as phenylsilane (B129415) (PhSiH₃) to trap the allyl cation. sigmaaldrich.comuci.edunih.gov While effective, this strategy has drawbacks, including the high cost of the palladium catalyst and potential side reactions. ub.edu For instance, the free amine generated after deprotection can be basic enough to cause premature removal of Nα-Fmoc groups. ub.edu Furthermore, the palladium catalyst is susceptible to poisoning by sulfur-containing residues like cysteine, which can lead to incomplete or failed deprotection. nih.gov

To address these challenges, research is focused on developing more robust and efficient deprotection methods. Significant advancements include:

Alternative Catalysts : Ruthenium (Ru) complexes have emerged as a highly active alternative to palladium. chemrxiv.org Studies have shown that Ru catalysts can exhibit more than 50-fold the activity of previous palladium complexes for Aloc deprotection under native chemical ligation (NCL) conditions, demonstrating greater stability towards thiol moieties. chemrxiv.org

Improved Scavenger Systems : The choice of scavenger is critical to prevent side reactions like N-allylation. Research has explored various scavengers, with one study optimizing a method using dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) for the quantitative removal of Aloc from secondary amines on a solid support, finding it superior to other scavengers like morpholine (B109124) or PhSiH₃. researchgate.net

Alternative Reagents : A variety of other reagents have been explored for allyl group cleavage, including those based on samarium, titanium, nickel, and cerium, though many of these are still in early stages of development for routine use in solid-phase peptide synthesis (SPPS). researchgate.net

These developments aim to create milder, more cost-effective, and more versatile deprotection protocols that are compatible with a wider range of sensitive functional groups and complex peptide sequences.

| Strategy | Catalyst/Reagent | Scavenger | Key Advantages & Findings | Citations |

|---|---|---|---|---|

| Standard Palladium Catalysis | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃), Morpholine, Acetic Acid/NMM | Well-established and widely used method for orthogonal deprotection. | sigmaaldrich.comuci.edu |

| Alternative Palladium Catalysis | Pd(PPh₃)₄ | Dimethylamine borane (Me₂NH·BH₃) | Superior for secondary amines; leads to quantitative removal without back-alkylation. | researchgate.net |

| Ruthenium Catalysis | Ru Complexes | Not specified | >50-fold higher activity than Pd complexes; stable in the presence of thiols. | chemrxiv.org |

| Base-Labile Strategy (for related groups) | Piperidine (B6355638) or DBU | Piperidine | Used for groups like p-nitrobenzyloxycarbonyl (pNZ) as an alternative orthogonal strategy to avoid issues with metal catalysts. DBU can accelerate deprotection. | ub.edupeptide.com |

Exploration of H-Orn(Aloc)-OH in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful technique for generating large, diverse collections of molecules for high-throughput screening and drug discovery. researchgate.netmuni.cz The "split-mix" or "split-and-pool" synthesis method, a cornerstone of combinatorial chemistry on solid supports, allows for the creation of libraries where each resin bead contains a single, unique chemical entity. researchgate.netnih.gov

This compound is an exceptionally valuable building block for this purpose. researchgate.net Its integration into a peptide sequence allows for the introduction of a point of diversity late in the synthesis. After the main peptide backbone is assembled, the Aloc group on the ornithine side chain can be selectively removed on the solid phase. nih.gov This newly exposed primary amine can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides), creating a vast library of compounds from a common peptide precursor. researchgate.netnih.gov This approach has been successfully employed in the synthesis of peptide-related drugs and libraries of unnatural amino acids. researchgate.netnih.gov

Integration into Automated Synthesis Platforms

The efficiency and reproducibility of modern drug discovery and materials science rely heavily on automation. Automated peptide synthesizers, which perform the repetitive cycles of coupling and deprotection required for solid-phase peptide synthesis (SPPS), are now standard laboratory equipment. uci.eduacs.org

The use of this compound and its derivatives is fully compatible with these automated platforms. google.comgoogle.com The deprotection of the Aloc group can be programmed as a specific step within an automated synthesis sequence. google.comgoogle.com This typically requires the synthesizer to be configured with dedicated reservoirs for the palladium catalyst and scavenger solutions. acs.org The ability to automate the entire process, including the orthogonal deprotection and subsequent side-chain modification, significantly accelerates the synthesis of complex peptides, such as branched peptides, cyclic peptides, and conjugates, making these sophisticated molecules more accessible for research and development. google.comgoogle.comgoogle.com

Design of Next-Generation Orthogonally Protected Building Blocks

The concept of orthogonal protection is fundamental to the synthesis of complex organic molecules, allowing for the selective removal of one protecting group in the presence of others. researchgate.netorganic-chemistry.org The combination of the base-labile Fmoc group, the acid-labile Boc/tBu groups, and the palladium-labile Aloc group forms a powerful three-dimensional orthogonal strategy. google.com

This compound is a prime example of a trifunctional building block within this system. sigmaaldrich.com Researchers are now leveraging this principle to design next-generation building blocks for even more sophisticated applications. For example, new glutamic acid analogs have been designed that serve as both a macrocyclization point and a scaffold to orient other residues correctly for binding to protein targets. osti.govnih.gov In these designs, an Aloc-protected ornithine or lysine (B10760008) is often used as the partner for on-resin cyclization after the selective removal of the allyl groups. nih.gov This approach enables precise control over macrocycle ring size and the spatial arrangement of key pharmacophoric elements, which is crucial for targeting challenging protein-protein interactions. osti.govnih.gov

Advanced Applications in Peptidomimetic and Chemically Modified Biomolecule Research

The true value of this compound lies in the novel molecules it helps create. Its application extends far beyond simple linear peptides into the realms of peptidomimetics and chemically modified biomolecules.

Peptidomimetics and Cyclic Peptides : The selective deprotection of the ornithine side chain is a key step in the synthesis of various cyclic peptides, including side-chain-to-side-chain lactams and head-to-tail cyclized structures. sigmaaldrich.comgoogle.comnih.gov These cyclic structures often have enhanced stability, receptor selectivity, and bioavailability compared to their linear counterparts. researchgate.net The ornithine side chain itself can be a precursor to arginine via on-resin guanidinylation, adding another layer of versatility. nih.gov

Chemically Modified Biomolecules : this compound is instrumental in creating multi-functional biomolecules. After selective deprotection of the Aloc group, the ornithine side chain can be conjugated to various moieties, including:

Fluorophores : For creating fluorescently-labeled peptides used as imaging probes or in binding assays. uzh.chacs.org

Chelating Agents : For conjugating metal ions for applications in PET imaging or as theranostic agents. acs.org

Polyethylene (B3416737) Glycol (PEG) : For improving the pharmacokinetic properties of therapeutic peptides. magtech.com.cn

This strategy allows for the precise, site-specific modification of a peptide, which is essential for developing sophisticated probes, diagnostics, and therapeutics. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Orn(Aloc)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically synthesized using Fmoc-based SPPS. The Aloc (allyloxycarbonyl) group serves as an orthogonal protecting group for the ornithine side chain. After incorporation into the peptide sequence, Aloc is selectively removed using a palladium(0) catalyst (e.g., Pd(Ph₃P)₄) in the presence of a proton source (e.g., AcOH/N-methylmorpholine) without affecting Fmoc or tert-butyl groups. Detailed protocols recommend degassing reagents to prevent oxidation of the catalyst and ensure efficient deprotection .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- HPLC : To assess purity (>98% is typical for synthetic intermediates) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., using ESI-MS or MALDI-TOF).

- NMR : Verify structural integrity, focusing on the Aloc group’s characteristic allylic proton signals (~5.0–5.5 ppm) and carbonyl carbons .

- Certificate of Analysis (COA) : Cross-reference with batch-specific data for critical parameters like water content and residual solvents .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store lyophilized this compound at –20°C in a desiccator to avoid hydrolysis of the Aloc group. For short-term use (≤1 month), –20°C is sufficient; for long-term storage (≥6 months), –80°C is recommended. Solutions in DMSO should be aliquoted to minimize freeze-thaw cycles, which can destabilize the Aloc group .

Advanced Research Questions

Q. How can researchers design orthogonal protection strategies using this compound in complex peptide architectures?

- Methodological Answer : Aloc’s orthogonality allows its use alongside Fmoc (base-labile) and tert-butyl (acid-labile) groups. For example:

- Branched Peptides : Use Aloc to protect lysine or ornithine side chains during backbone assembly, then deprotect under mild Pd(0) conditions to enable further conjugation (e.g., PEGylation or fluorescent labeling) .

- Cyclic Peptides : After Aloc removal, activate the free amine for intramolecular cyclization via amide or disulfide bonds. Optimize Pd(0) catalyst concentration (0.1–0.5 equiv.) to avoid side reactions like allyl scavenger interference .

Q. How should researchers address contradictions in reported deprotection efficiencies of the Aloc group?

- Methodological Answer : Variability in deprotection efficiency often stems from:

- Catalyst Activity : Use freshly prepared Pd(Ph₃P)₄ and avoid exposure to oxygen.

- Scavengers : Include excess morpholine or thiols (e.g., PhSiH₃) to trap allyl intermediates and prevent reattachment.

- Reaction Time : Monitor completion via ninhydrin or HPLC; typical durations range from 1–4 hours depending on peptide solubility.

Systematically test these parameters using small-scale trials before scaling up .

Q. What experimental considerations are critical for integrating this compound into automated peptide synthesizers?

- Methodological Answer :

- Coupling Reagents : Use HCTU or PyBOP with HOBt for efficient activation, minimizing racemization.

- Solvent Compatibility : Ensure DCM or DMF is anhydrous to prevent premature Aloc cleavage.

- Wash Cycles : Post-coupling, thoroughly wash resins with DMF and DCM to remove residual palladium after deprotection .

Methodological Best Practices

Q. How can researchers ensure reproducibility when synthesizing this compound-containing peptides?

- Methodological Answer :

- Documentation : Record exact equivalents of coupling reagents, catalyst concentrations, and reaction times.

- Validation : Replicate key steps (e.g., Aloc deprotection) using independent analytical methods (e.g., LC-MS and Kaiser test).

- Peer Review : Share detailed protocols in supplementary materials, adhering to journal guidelines like those from the Beilstein Journal of Organic Chemistry .

Q. What strategies mitigate side reactions during Aloc deprotection in sensitive peptide sequences?

- Methodological Answer :

- Low-Temperature Deprotection : Perform reactions at 0–4°C to reduce β-elimination or oxidation risks.

- Scavenger Optimization : Use 10 equiv. of PhSiH₃ to enhance allyl group removal without affecting acid-labile protections.

- Post-Deprotection Purification : Employ size-exclusion chromatography to remove palladium residues and scavenger byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.